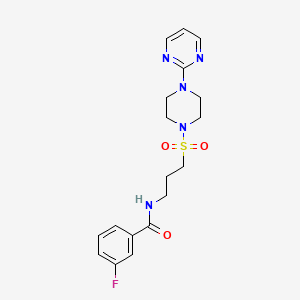

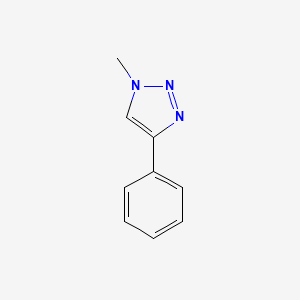

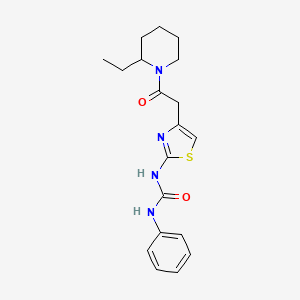

1-Methyl-4-phenyl-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-phenyl-1H-1,2,3-triazole (MPPT) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. MPPT is synthesized through a one-pot reaction using copper (I) chloride as a catalyst, and it has been used in various biochemical and physiological studies due to its ability to interact with biological systems.

Aplicaciones Científicas De Investigación

Catalyst Activation and Transfer Hydrogenation

1-Methyl-4-phenyl-1H-1,2,3-triazole derivatives have been used as ligands in catalyst complexes for various reactions. For instance, they have been involved in the catalyst activation processes with Cp*RhIII/IrIII and explored as catalysts for oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).

Synthesis of Pharmaceuticals

This compound is an important intermediate in the synthesis of various drugs. A method for synthesizing this compound-5-carboxylic acid, using phenyl acetylene, demonstrates its relevance in pharmaceutical chemistry (Liu et al., 2015).

Antimicrobial Applications

Several studies have demonstrated the antimicrobial potential of 1,2,3-triazole derivatives. For instance, derivatives have been tested for activity against Mycobacterium tuberculosis, exhibiting significant activity and low cytotoxicity (Boechat et al., 2011).

Luminescent Properties

Research on rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands, including 1-methyl-4-phenyl-1,2,3-triazole, indicates potential applications in the field of luminescence (Uppal et al., 2011).

Crystal Structure and α-Glycosidase Inhibition

Crystal structures of certain triazole derivatives have been reported, demonstrating α-glycosidase inhibition activity, important in medicinal chemistry (Gonzaga et al., 2016).

Corrosion Inhibition

A 1,2,3-triazole derivative has shown efficacy as a corrosion inhibitor for mild steel in hydrochloric acid, indicating its utility in materials science and engineering (Hrimla et al., 2021).

Mecanismo De Acción

Target of Action

1-Methyl-4-phenyl-1H-1,2,3-triazole is a novel compound that has been synthesized for its potential biological activities . The primary target of this compound is believed to be the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes such as respiration and the transport of carbon dioxide/bicarbonate .

Mode of Action

The interaction of this compound with its target, the carbonic anhydrase-II enzyme, is believed to involve direct binding with the active site residues of the enzyme . This interaction potentially inhibits the enzyme’s activity, leading to changes in the physiological processes it regulates .

Biochemical Pathways

The inhibition of the carbonic anhydrase-II enzyme by this compound affects the biochemical pathways related to pH regulation and carbon dioxide/bicarbonate transport

Pharmacokinetics

The compound’s chemical stability, aromatic character, and hydrogen bonding ability suggest that it may have favorable pharmacokinetic properties . These properties could potentially impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the carbonic anhydrase-II enzyme . This inhibition can disrupt the enzyme’s role in maintaining pH balance and regulating carbon dioxide/bicarbonate transport, potentially leading to physiological changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness may be affected by the pH of the environment, as this can influence the activity of the carbonic anhydrase-II enzyme . Additionally, the compound’s stability could be influenced by factors such as temperature and the presence of other chemicals .

Propiedades

IUPAC Name |

1-methyl-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-7-9(10-11-12)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWONPGJSDXZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2625824.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)

![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)

![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2625837.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)